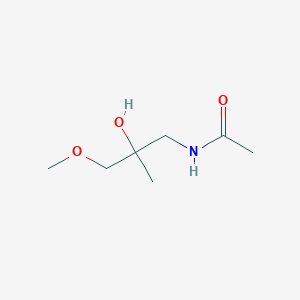

N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Amides can be synthesized through various methods, including the reaction of an acid chloride with an amine or ammonia, the reaction of an ester with an amine, or the reaction of a carboxylic acid with an amine .Molecular Structure Analysis

The molecular structure of amides involves a carbonyl group (C=O) and a nitrogen atom. The carbonyl carbon is sp2 hybridized, forming a trigonal planar geometry around the carbon atom. The nitrogen atom is also sp2 hybridized, leading to a planar geometry around the nitrogen .Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the amide is broken down into a carboxylic acid and an amine or ammonia in the presence of water . This reaction can occur under both acidic and basic conditions .Physical And Chemical Properties Analysis

Amides generally have high boiling points due to the presence of polar C=O and N-H bonds, which allow for strong intermolecular hydrogen bonding . They are often solid at room temperature, and those with small side chains are typically soluble in water .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide, focusing on six unique fields:

Pharmaceutical Development

N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide: is explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to be a precursor in the synthesis of various therapeutic agents, including analgesics and anti-inflammatory drugs. The compound’s ability to form stable amide bonds makes it valuable in drug design and development .

Neurotransmitter Modulation

Research indicates that this compound can influence neurotransmitter pathways. Its structural similarity to certain neurotransmitters suggests it might modulate synaptic transmission, potentially aiding in the treatment of neurological disorders such as depression and anxiety . Studies are ongoing to understand its exact mechanism of action and efficacy.

Antioxidant Properties

The presence of hydroxyl and methoxy groups in N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide contributes to its antioxidant capabilities. These functional groups can neutralize free radicals, making the compound a candidate for use in formulations aimed at reducing oxidative stress in biological systems . This application is particularly relevant in the development of supplements and skincare products.

Environmental Science

Lastly, N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide is studied for its role in environmental science, particularly in the remediation of pollutants. Its chemical properties allow it to bind with heavy metals and other contaminants, facilitating their removal from water and soil. This application is crucial for developing sustainable environmental cleanup technologies.

Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8

Safety and Hazards

properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-6(9)8-4-7(2,10)5-11-3/h10H,4-5H2,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVLVQCGEKMPEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine](/img/structure/B6494371.png)

![1-methanesulfonyl-4-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)piperidine](/img/structure/B6494375.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B6494385.png)

![2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine](/img/structure/B6494393.png)

![3,5-dimethoxy-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B6494415.png)

![3,4-diethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B6494423.png)

![5-fluoro-2-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6494430.png)

![2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6494435.png)

![N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6494436.png)

![2-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6494441.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride](/img/structure/B6494449.png)

![3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6494452.png)

![N'-[(3-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6494462.png)

![N'-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6494469.png)